Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate
Description
This compound is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a piperazine-linked carbonyl moiety at the 2-position. Its molecular framework makes it a versatile building block in medicinal chemistry, particularly for synthesizing protease inhibitors, receptor antagonists, and CNS-targeting drugs due to the piperazine moiety’s affinity for neurotransmitter receptors .
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3 |
InChI Key |
ZLHYIUKQLRZKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Boc-piperidine-2-carboxylic acid → Activation with EDC/HOBt → Reaction with piperazine → Purification.
Detailed Procedure
- Activation : Boc-piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous THF or DMF. Ethylcarbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) are added at 0°C to form the active ester.
- Coupling : Piperazine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc gradient).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Reaction Time | 12–24 hours | |
| Purification Solvent | Hexane:EtOAc (3:1 to 1:1) |
Method 2: Acid Chloride Intermediate
Reaction Scheme
Boc-piperidine-2-carboxylic acid → Conversion to acid chloride (SOCl₂) → Reaction with piperazine → Neutralization.
Detailed Procedure
- Chlorination : Boc-piperidine-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in DCM at 0°C for 2 hours. Excess SOCl₂ is removed under vacuum.
- Aminolysis : The acid chloride is dissolved in DCM, and piperazine (2.0 equiv) is added with triethylamine (TEA, 3.0 equiv) as a base. The mixture is stirred for 4–6 hours.
- Workup : The organic layer is washed with NaHCO₃, dried (Na₂SO₄), and concentrated.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Time | 4–6 hours | |
| Base | Triethylamine (TEA) |
Method 3: Solid-Phase Synthesis (Alternative Approach)
Reaction Scheme
Resin-bound Boc-piperidine → On-resin coupling with Fmoc-piperazine → Cleavage/deprotection.
Detailed Procedure
- Resin Loading : Boc-piperidine-2-carboxylic acid is anchored to Wang resin via ester linkage using DIC/DMAP.
- Piperazine Coupling : Fmoc-piperazine (1.5 equiv) is coupled using HBTU/DIEA in DMF. Fmoc deprotection is performed with 20% piperidine.
- Cleavage : TFA/DCM (1:1) cleaves the product from the resin, yielding the target compound after lyophilization.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Purity | >90% (HPLC) | |
| Scale | 0.1–1.0 mmol |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Carbodiimide | Mild conditions, high yields | Requires moisture-free setup |
| Acid Chloride | Fast reaction, scalable | Hazardous SOCl₂ handling |
| Solid-Phase | High purity, parallel synthesis | Costly resins/reagents |
Spectral Characterization
Successful syntheses are validated by:
- ¹H NMR : Boc group signals at δ 1.45 (s, 9H), piperazine protons at δ 2.70–3.50 (m).
- IR : Stretching bands at 1690 cm⁻¹ (C=O, carbamate) and 1640 cm⁻¹ (amide).
- MS (ESI+) : [M+H]⁺ = 325.3 (calculated for C₁₅H₂₈N₃O₃).
Applications and Derivatives
The compound serves as a precursor for:
- Anticancer agents : Piperazine-linked analogues inhibit PARP-1 (IC₅₀ = 12–45 nM).
- Antibacterial scaffolds : Modifications at the piperazine moiety enhance activity against Gram-positive pathogens.
Challenges and Optimization
Chemical Reactions Analysis
Tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified piperazine derivatives .
Scientific Research Applications
Tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets . The tert-butyl group influences the compound’s steric properties, affecting its binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituent positions, functional groups, and backbone modifications, which influence their physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Functional Group and Positional Effects
- Piperazine-Carbonyl vs. In contrast, ethyl or acetate linkers (e.g., tert-butyl 2-(piperazin-1-yl)acetate) increase conformational flexibility, which may reduce binding affinity but improve metabolic stability .
- Substituent Position: Positional isomers (e.g., 2- vs. 4-piperidine substitution) alter spatial orientation.
- Salt Forms : Dihydrochloride derivatives (e.g., tert-butyl 3-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate dihydrochloride) exhibit improved solubility in polar solvents, advantageous for in vitro assays .
Biological Activity
Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate, also known as (R)-tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.42 g/mol
- CAS Number : 942207-22-9
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been reported to act as an antagonist at the CCR2b receptor, which is implicated in inflammatory processes. This antagonism suggests potential therapeutic applications in treating inflammatory diseases .
Antiinflammatory Effects
Research indicates that this compound may reduce inflammation by inhibiting the CCR2b receptor. This receptor is known to mediate monocyte migration and activation, contributing to chronic inflammation. In vitro studies have shown that compounds targeting this receptor can significantly decrease the production of pro-inflammatory cytokines .
In Vitro Studies
A study investigating various piperazine derivatives found that modifications at the piperazine ring could enhance biological activity against specific targets. The study highlighted the importance of substituents in determining the efficacy of these compounds against cancer cell lines and inflammatory models .
Animal Models
In vivo studies using animal models have shown promising results for compounds with similar structures. For example, piperazine-containing drugs have been tested for their ability to modulate immune responses and reduce tumor growth in xenograft models . These findings support further exploration of this compound in clinical settings.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
